H-Ala-Pro-Nh2 HCl
Description
H-Ala-Pro-NH₂·HCl is a dipeptide derivative composed of alanine (Ala) and proline (Pro), amidated at the C-terminus and formulated as a hydrochloride salt. This compound is structurally characterized by its peptide backbone (Ala-Pro) and terminal amide group (-NH₂), which enhances stability and modulates solubility. Its hydrochloride salt form improves handling and storage in laboratory settings.
Properties
IUPAC Name |
(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O2.ClH/c1-5(9)8(13)11-4-2-3-6(11)7(10)12;/h5-6H,2-4,9H2,1H3,(H2,10,12);1H/t5-,6-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPMKBYTYPRAIOH-GEMLJDPKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC1C(=O)N)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)N)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Ala-Pro-NH2 HCl typically involves the coupling of alanine and proline. The process begins with the protection of the amino group of alanine using a suitable protecting group, followed by the activation of the carboxyl group. Proline is then coupled to the activated alanine derivative. The final step involves deprotection and conversion to the hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
H-Ala-Pro-NH2 HCl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The amide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus pentachloride can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted amides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
H-Ala-Pro-NH2 HCl has a wide range of applications in scientific research:
Chemistry: It is used as a building block in peptide synthesis and as a model compound in studying peptide bond formation and stability.
Biology: The compound is used in studies related to protein structure and function, enzyme-substrate interactions, and peptide-based drug design.
Medicine: this compound is investigated for its potential therapeutic applications, including as a precursor for bioactive peptides.
Industry: It is used in the production of peptide-based materials and as a standard in analytical techniques such as HPLC.
Mechanism of Action
The mechanism of action of H-Ala-Pro-NH2 HCl involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The pathways involved include peptide bond hydrolysis and formation, as well as interactions with active sites of enzymes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares H-Ala-Pro-NH₂·HCl with structurally related peptide derivatives, emphasizing their molecular properties, applications, and handling requirements:
Key Structural and Functional Differences:
Peptide Chain Length :
- H-Ala-Pro-NH₂·HCl is a dipeptide, while H-Ala-Ala-Pro-pNA·HCl and H-Ala-Ala-Pro-Leu-pNA·HCl are tri- and tetrapeptides, respectively. Longer chains may confer specificity for certain proteases (e.g., elastases or dipeptidyl peptidases) .
Chromogenic Groups :
- Compounds like H-Ala-Ala-Pro-pNA·HCl incorporate a para-nitroanilide (pNA) group, which releases a yellow chromophore upon enzymatic cleavage, enabling real-time spectrophotometric detection . In contrast, H-Ala-Pro-NH₂·HCl lacks such groups, making it suitable for studies where optical interference is undesirable.
Stability and Handling :
- pNA-containing peptides (e.g., H-Ala-Ala-Pro-pNA·HCl) require refrigeration (2–8°C) to prevent degradation, whereas simpler peptides like H-Pro-βNA·HCl may have less stringent storage needs .
Applications: Chromogenic Substrates: pNA derivatives are widely used in kinetic assays to measure protease activity . Non-Chromogenic Use: H-Ala-Pro-NH₂·HCl may serve as an inhibitor, structural analog, or intermediate in peptide synthesis due to its unmodified terminus.
Research Findings and Practical Considerations
- Enzymatic Specificity : Tripeptides with pNA groups (e.g., H-Ala-Ala-Pro-pNA·HCl) are tailored for enzymes requiring extended substrate recognition, such as dipeptidyl peptidase IV (DPP-IV) . Shorter peptides like H-Ala-Pro-NH₂·HCl may target proline-specific enzymes with simpler active sites.
- Safety and Handling : While H-Pro-βNA·HCl is classified as a laboratory chemical with standard safety protocols, pNA-containing compounds may require additional precautions due to reactive nitro groups .
- Synthetic Utility : H-Ala-Pro-NH₂·HCl’s terminal amide and HCl salt form enhance its utility in solid-phase peptide synthesis (SPPS) as a building block or protecting-group intermediate.
Q & A
Basic Research Questions
Q. How can H-Ala-Pro-NH2 HCl be synthesized and characterized in laboratory settings?
- Methodological Answer : Solid-phase peptide synthesis (SPPS) is commonly employed, utilizing Fmoc-protected amino acids. After cleavage and deprotection, the compound is purified via reversed-phase HPLC. Characterization involves mass spectrometry (MS) for molecular weight confirmation and nuclear magnetic resonance (NMR) to verify structural integrity. For dipeptides like this compound, analytical HPLC with UV detection (e.g., at 220 nm) ensures purity ≥95% .
Q. What methodologies are recommended for assessing the purity of this compound?
- Methodological Answer : Purity can be validated using:
- Potentiometric Titration : Detects free HCl and quantifies amine groups via NaOH titration. First and second derivative plots (d²pH/dV²) improve endpoint accuracy .
- HPLC : A C18 column with a water/acetonitrile gradient (0.1% TFA) separates impurities. Compare retention times and peak areas against standards .
Cross-validation between methods minimizes systematic errors .
Q. What are the best practices for storing this compound to maintain its stability?
- Methodological Answer : Store lyophilized powder at 2–8°C in a desiccator to prevent hydrolysis. For solutions, use neutral pH buffers (e.g., 20 mM phosphate) and avoid repeated freeze-thaw cycles. Stability tests under accelerated conditions (e.g., 40°C for 48 hours) can predict shelf life .
Advanced Research Questions
Q. How should researchers address contradictory kinetic data when using this compound in protease activity assays?
- Methodological Answer : Discrepancies may arise from:
- Substrate Degradation : Verify stability via HPLC before assays.
- Enzyme Inhibition : Test for competitive inhibition by varying substrate concentrations (Lineweaver-Burk plots).
- Impurities : Re-purify batches showing aberrant activity. Statistical tools (e.g., Grubbs’ test) identify outliers .
Q. What experimental design considerations are critical when optimizing reaction conditions for this compound-based enzymatic assays?
- Methodological Answer :
- pH Optimization : Use potentiometric titration to identify buffer systems (e.g., Tris-HCl vs. phosphate) that stabilize both substrate and enzyme. For proteases, pH 7.5–8.5 is typical .
- Ionic Strength : Test NaCl concentrations (0–150 mM) to minimize nonspecific binding.
- Temperature Control : Pre-equilbrate reactions at 25°C or 37°C for 10 minutes to ensure thermal stability .
Q. How can advanced data analysis techniques resolve ambiguities in this compound’s interaction kinetics with proteases?
- Methodological Answer :
- Derivative Analysis : Apply first (dpH/dV) and second (d²pH/dV²) derivative plots to titration data for precise endpoint determination, reducing subjective interpretation .
- Nonlinear Regression : Fit kinetic data to the Michaelis-Menten model with software like GraphPad Prism, accounting for substrate inhibition or cooperativity. Bootstrap resampling quantifies parameter uncertainty .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
